Z-Ala-Ser methyl ester

Catalog No.
S783372
CAS No.
19542-34-8
M.F
C15H20N2O6
M. Wt
324.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Ala-Ser methyl ester

CAS Number

19542-34-8

Product Name

Z-Ala-Ser methyl ester

IUPAC Name

methyl (2S)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

InChI

InChI=1S/C15H20N2O6/c1-10(13(19)17-12(8-18)14(20)22-2)16-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,21)(H,17,19)/t10-,12-/m0/s1

InChI Key

IDVXGMLTOPUJTE-JQWIXIFHSA-N

SMILES

CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1

Z-Ala-Ser methyl ester, chemically known as Methyl ((benzyloxy)carbonyl)-L-serinate, is a derivative of the amino acid serine, featuring a benzyloxycarbonyl protecting group. This compound is characterized by its molecular formula C12H15NO5C_{12}H_{15}NO_5 and a molecular weight of approximately 253.25 g/mol. The structure includes a methyl ester group, which enhances its solubility and reactivity in various

Typical of amino acid derivatives:

  • Esterification: The methyl ester can undergo hydrolysis to regenerate the corresponding amino acid and methanol.
  • Peptide Bond Formation: It can react with other amino acids or peptides to form peptide bonds, facilitated by activating agents like dicyclohexylcarbodiimide or other coupling reagents.
  • Reduction Reactions: The carbonyl group can be reduced to yield alcohols or amines under appropriate conditions, often using reducing agents such as lithium aluminum hydride.

These reactions are significant for synthesizing more complex peptides and bioactive compounds .

Z-Ala-Ser methyl ester exhibits biological activities that are largely attributed to its serine component. Serine is known for its role in protein synthesis and enzymatic functions. The methyl ester form can enhance the permeability of serine across cell membranes, potentially improving its bioavailability for therapeutic applications. Additionally, derivatives of serine have been studied for their antimicrobial properties, indicating that Z-Ala-Ser methyl ester may possess similar effects .

The synthesis of Z-Ala-Ser methyl ester typically involves several key steps:

  • Protection of Serine: The hydroxyl group of serine is protected using a benzyloxycarbonyl (Z) group to prevent unwanted reactions during subsequent steps.
  • Formation of Methyl Ester: The protected serine is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.
  • Purification: The product is purified through chromatography techniques to obtain high purity yields.

For example, one method includes dissolving Z-Gly-Ser-OMe in dimethylformamide with activating agents to facilitate the coupling reaction with other amino acids .

Z-Ala-Ser methyl ester has various applications in:

  • Peptide Synthesis: It serves as an intermediate in the synthesis of peptides and proteins.
  • Pharmaceuticals: Due to its potential biological activities, it can be explored for developing new drugs targeting various diseases.
  • Research: It is used in biochemical studies to understand the role of serine and its derivatives in biological systems .

Interaction studies involving Z-Ala-Ser methyl ester often focus on its binding affinity with enzymes or receptors relevant to metabolic pathways. Research indicates that compounds with similar structures can interact with specific proteins involved in cellular signaling or metabolic processes, potentially leading to therapeutic effects. For instance, studies on related serine derivatives have shown their ability to modulate enzyme activity and influence biochemical pathways .

Several compounds share structural similarities with Z-Ala-Ser methyl ester, including:

Compound NameCAS NumberSimilarity Index
Benzyl ((benzyloxy)carbonyl)-L-serinate21209-51-80.98
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate14464-15-41.00
(S)-Benzyl (2-oxooxetan-3-yl)carbamate26054-60-40.97

Uniqueness

Z-Ala-Ser methyl ester stands out due to its specific combination of the alanine and serine components along with the benzyloxycarbonyl protection group, which influences both its reactivity and biological properties. This unique structure allows it to participate effectively in peptide synthesis while potentially exhibiting distinct biological activities compared to other similar compounds.

XLogP3

0.5

Wikipedia

Z-Ala-Ser methyl ester

Dates

Modify: 2023-07-17

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